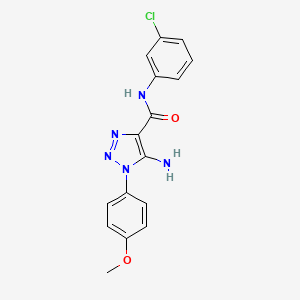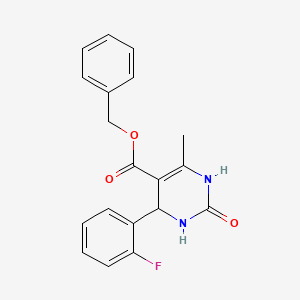
5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been the subject of extensive research in the scientific community. This compound has been found to have a wide range of potential applications in various fields, including medicine, agriculture, and materials science. In
作用机制
The mechanism of action of 5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
In insects and fungi, this compound has been found to disrupt the function of certain ion channels and receptors, leading to paralysis and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide vary depending on the application. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In insects and fungi, this compound has been found to cause paralysis and death.
实验室实验的优点和局限性
The advantages of using 5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its wide range of potential applications, its unique properties such as high thermal stability and solubility, and its relatively low toxicity compared to traditional pesticides and anticancer agents.
The limitations of using this compound in lab experiments include its high cost and complex synthesis method, as well as the limited understanding of its mechanism of action and potential side effects.
未来方向
There are several future directions for the research and development of 5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. In medicine, further studies are needed to fully understand the mechanism of action and potential side effects of this compound, as well as its efficacy in clinical trials. In agriculture, further studies are needed to optimize the formulation and delivery of this compound for effective pest and pathogen control. In materials science, further studies are needed to explore the potential applications of this compound in the synthesis of new materials with unique properties.
合成方法
The synthesis of 5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-chlorobenzonitrile with 4-methoxyphenylhydrazine to form 3-chloro-N-(4-methoxyphenyl)benzamide. This intermediate is then treated with sodium azide and copper(II) sulfate pentahydrate to form the triazole ring. Finally, the amino group is protected with a carbamate group to form the final product.
科学研究应用
5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have potential applications in various fields of scientific research. In medicine, this compound has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promising results in preclinical studies.
In agriculture, this compound has been studied for its potential as a pesticide. It has been found to have insecticidal and fungicidal activity against various pests and pathogens, and has shown potential as a safe and effective alternative to traditional pesticides.
In materials science, this compound has been studied for its potential as a building block for the synthesis of new materials. It has been found to have unique properties such as high thermal stability and solubility, which make it a promising candidate for the development of new materials.
属性
IUPAC Name |
5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-24-13-7-5-12(6-8-13)22-15(18)14(20-21-22)16(23)19-11-4-2-3-10(17)9-11/h2-9H,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGWKNVUJGHIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3,3,5,5-tetramethylcyclohexyl)propanamide](/img/structure/B4988904.png)
![N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4988911.png)
![4-{4-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4988918.png)
![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4988923.png)
![2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4988933.png)
![N-isopropyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4988942.png)
![N-[(3-methyl-5-isoxazolyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4988947.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4988957.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4988962.png)
![3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one]](/img/structure/B4988976.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4988981.png)

![1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide](/img/structure/B4989002.png)